

# Application Notes and Protocols for AH-7614 in U2OS Cells

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

AH-7614 is a potent and selective antagonist of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1] It functions as a negative allosteric modulator and has been described as an inverse agonist.[2][3] FFA4 is a G protein-coupled receptor activated by long-chain free fatty acids and is implicated in various physiological and pathological processes, including metabolic diseases and cancer.[4][5] In the context of cancer, FFA4 signaling has been shown to modulate cell proliferation, migration, and apoptosis. U2OS, a human osteosarcoma cell line, is a widely used model system for cancer research. These application notes provide detailed protocols for studying the effects of AH-7614 on U2OS cells.

# Data Presentation Quantitative Data for AH-7614

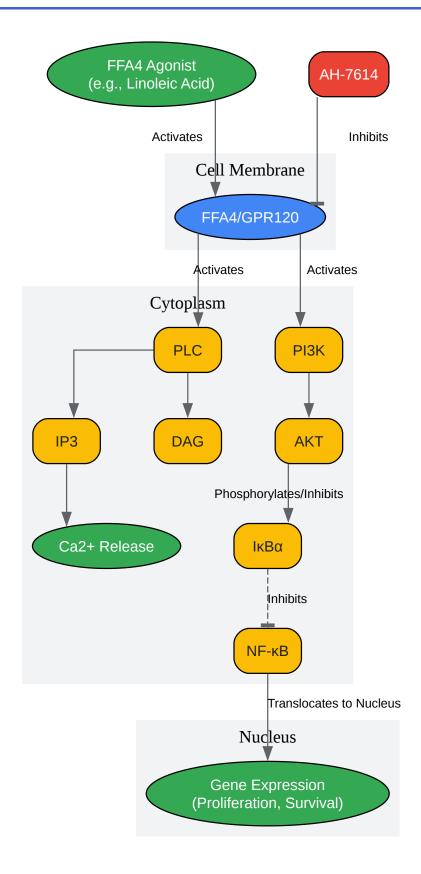


Parameter	Species	Value	Cell Line	Assay	Reference
pIC50	Human	7.1	-	-	
pIC50	Mouse	8.1	-	-	-
pIC50	Rat	8.1	-	-	-
Effective Concentratio n	Human	0.063-1 μΜ	FFA4 expressing U2OS	Intracellular Ca2+ Response	_
pIC50	Human	7.70	FFA4 expressing U2OS	Receptor Internalizatio n	

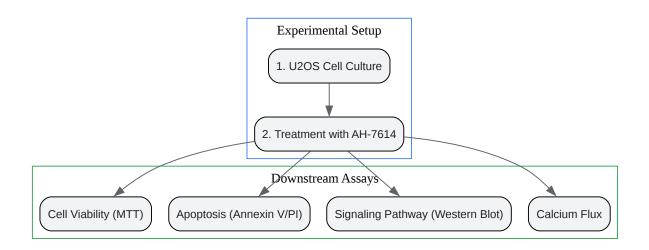
## **Signaling Pathway**

The activation of FFA4 by agonists can lead to the initiation of several downstream signaling cascades. In many cancer cell types, this involves the activation of the PI3K/AKT pathway, leading to the activation of NF-kB, which in turn upregulates the expression of genes involved in cell survival and proliferation. **AH-7614**, as an antagonist, is expected to inhibit these downstream effects.









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### References

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